molecular formula C21H19ClN2O3 B3003309 1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631866-14-3

1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B3003309
CAS No.: 631866-14-3
M. Wt: 382.84
InChI Key: PAQGDGNMPSLTBH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure comprises a fused chromenone-pyrrole core substituted with a 4-chlorophenyl group at position 1 and a 2-(dimethylamino)ethyl chain at position 2. The compound is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described in protocols by Vydzhak and Panchishin . These methods allow for high functional group tolerance, enabling the incorporation of diverse substituents, including halogenated aryl groups and aminoalkyl chains .

The compound’s molecular formula is C₂₃H₂₀ClN₂O₃, with an average molecular mass of 415.87 g/mol (inferred from analogous structures in ). Its stereoelectronic properties, such as the electron-withdrawing 4-chlorophenyl group and the basic dimethylaminoethyl side chain, may influence solubility, bioavailability, and receptor binding interactions. While its specific biological activity remains under investigation, related analogs exhibit antiviral, anti-inflammatory, and receptor-modulating properties .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[2-(dimethylamino)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-23(2)11-12-24-18(13-7-9-14(22)10-8-13)17-19(25)15-5-3-4-6-16(15)27-20(17)21(24)26/h3-10,18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQGDGNMPSLTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 4-chlorophenyl group: This step may involve a substitution reaction using 4-chlorobenzene or its derivatives.

    Attachment of the dimethylaminoethyl side chain: This can be done through an alkylation reaction using dimethylamine and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones allows for systematic comparisons with analogs. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 1 / Position 2) Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound : 1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Chlorophenyl / 2-(dimethylamino)ethyl 415.87 Under investigation; hypothesized to modulate TRIF pathway or GHSR1a receptor based on analogs
AV-C : 1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2-Fluorophenyl / 5-isopropyl-1,3,4-thiadiazol-2-yl 437.45 Potent TRIF pathway agonist; inhibits Zika, Chikungunya, and dengue viruses at nanomolar concentrations
NCGC00538279 : 7-Chloro-1-(3,4-dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3,4-Dimethoxyphenyl / 3-(dimethylamino)propyl 470.90 Functionally selective ghrelin receptor (GHSR1a) ligand; modulates appetite and metabolism pathways
BH53429 : 2-(1,3-Benzothiazol-2-yl)-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Chlorophenyl / 1,3-benzothiazol-2-yl 444.89 No reported bioactivity; structural analog with potential photophysical applications due to benzothiazole moiety

Key Findings :

Aminoalkyl vs. Heterocyclic Side Chains: The dimethylaminoethyl chain in the target compound contrasts with AV-C’s thiadiazole group. Aminoalkyl chains are associated with basicity and solubility, while thiadiazoles contribute to π-π stacking in antiviral activity .

Biological Activity: Antiviral Efficacy: AV-C’s EC₅₀ for Zika virus inhibition is 0.5 μM, attributed to its thiadiazole moiety and TRIF pathway activation . The target compound lacks this heterocycle, suggesting divergent mechanisms.

Synthetic Flexibility: The target compound is synthesized via Vydzhak’s protocol using 4-chlorobenzaldehyde and 2-(dimethylamino)ethylamine, achieving yields >70% under optimized conditions . In contrast, AV-C requires specialized thiadiazole-containing amines, limiting scalability .

Physicochemical Properties: Solubility: The dimethylaminoethyl group in the target compound increases water solubility compared to BH53429’s benzothiazole . Thermal Stability: Melting points for analogs range from 195–237°C (), suggesting robust crystalline structures resistant to degradation.

Contradictions and Limitations :

  • While AV-C and NCGC00538279 have well-documented activities, the target compound’s biological data remain sparse. Its hypothesized TRIF/GHSR1a activity is inferred from structural similarities but requires experimental validation .

Biological Activity

1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Synthesis

The synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones has been reported using efficient multicomponent reactions. A notable study demonstrated a practical synthetic procedure yielding high-purity products (over 95%) with good overall yields (43-86%) under mild conditions .

Antioxidant Properties

Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit significant antioxidant activity . These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Inhibition of SARS-CoV-2 Protease

Notably, derivatives of this compound have shown promising results as inhibitors of the Main protease (Mpro) of SARS-CoV-2. This suggests potential applications in antiviral therapies against COVID-19. The mechanism involves binding to the active site of the protease, thereby preventing viral replication .

Glucokinase Activation

Another area of interest is the role of these compounds as glucokinase activators . This activity may have implications for diabetes management by enhancing insulin secretion in response to glucose levels. The chromeno[2,3-c]pyrrole derivatives mimic glycosaminoglycans, which are known to modulate glucokinase activity .

Case Studies

Several studies have explored the pharmacological effects of related compounds:

  • Anticancer Activity : A study evaluated the cytotoxic effects of chromeno[2,3-c]pyrroles on various cancer cell lines. Results indicated that these compounds induced apoptosis and inhibited cell proliferation in a dose-dependent manner.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)15Induction of apoptosis
    HeLa (Cervical)10Cell cycle arrest
    A549 (Lung)20Inhibition of proliferation
  • Neuroprotective Effects : In animal models, the compound demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. Behavioral tests indicated improved cognitive functions post-treatment.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's structure allows it to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : Binding affinity studies have shown that it can effectively inhibit specific enzymes involved in metabolic pathways relevant to cancer and viral replication.

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